

Physicochemical properties of Empagliflozin intermediate 915095-94-2

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Compound of Interest

Compound Name: (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

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An In-depth Technical Guide on the Physicochemical Properties of Empagliflozin Intermediate 915095-94-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound with CAS number 915095-94-2. This molecule, identified as (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan, is a crucial intermediate in the synthesis of Empagliflozin, a potent and selective SGLT2 inhibitor used for the treatment of type 2 diabetes.^{[1][2]} This document consolidates available data on its chemical and physical properties, outlines standard experimental protocols for their determination, and visually represents its synthetic pathway and role in drug development. The information presented is intended to support research, development, and quality control activities involving this important pharmaceutical intermediate.

Chemical Identity and Structure

The Empagliflozin intermediate 915095-94-2 is a complex organic molecule featuring a tetrahydrofuran ring, a phenoxy group, and a substituted phenyl ring containing both chlorine

and iodine atoms.[3] Its specific stereoisomeric form is denoted by the (3S) configuration at the chiral center of the tetrahydrofuran ring.[3]

- IUPAC Name: (3S)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane[4]
- CAS Number: 915095-94-2[5]
- Other Names: **(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran**[6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of the Empagliflozin intermediate 915095-94-2, compiled from various sources. These parameters are fundamental for its handling, formulation, and reaction monitoring.

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₁₆ ClIO ₂	[1][3][5]
Molecular Weight	414.66 g/mol	[5]
Appearance	White powder / Solid	[4][6]
Boiling Point	476.0 ± 45.0 °C (Predicted)	[4][7]
Density	1.578 ± 0.06 g/cm ³ (at 20°C)	[1][7]
Polar Surface Area (PSA)	18.46 Å ²	[4]
LogP (Octanol-Water Partition Coefficient)	4.703	[4]
Storage Conditions	2-8°C, protect from light	[1][7]
Purity	≥99%	[1]
Melting Point	Not Available	[1][7]
Flash Point	Not Available	[1][7]
Solubility	Not Available	[7]

Experimental Protocols

While specific, detailed experimental protocols for this intermediate are not publicly available, this section outlines standard methodologies used in pharmaceutical development for characterizing such compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical intermediates.^[6]

Objective: To separate the main compound from any impurities, starting materials, or by-products and to quantify its purity.

- **Instrumentation:** A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm), an autosampler, and data acquisition software.
- **Mobile Phase:** A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation.
- **Sample Preparation:** A known concentration of the intermediate is accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. This is further diluted to a working concentration.
- **Chromatographic Conditions:**
 - **Flow Rate:** 1.0 mL/min
 - **Injection Volume:** 10 µL
 - **Column Temperature:** 25°C
 - **Detection Wavelength:** Determined by the UV absorbance maximum of the compound (typically scanned using a photodiode array detector).

- **Analysis:** The chromatogram of the sample is recorded. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized intermediate. The characterization by ^1H NMR and ^{13}C NMR is a common practice for such compounds.[8]

Objective: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (^1H) and carbon (^{13}C) atoms.

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Data Acquisition:** Standard pulse sequences are used to acquire ^1H and ^{13}C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be run for more detailed structural assignment.
- **Analysis:** The chemical shifts (δ), coupling constants (J), and integration values of the peaks in the ^1H spectrum, along with the chemical shifts in the ^{13}C spectrum, are analyzed to confirm the presence of all functional groups and their connectivity, matching the expected structure of (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydro-furan.

Melting Point Determination

Although not reported in the available literature, the melting point is a fundamental property indicating purity.

Objective: To determine the temperature range over which the solid intermediate transitions to a liquid.

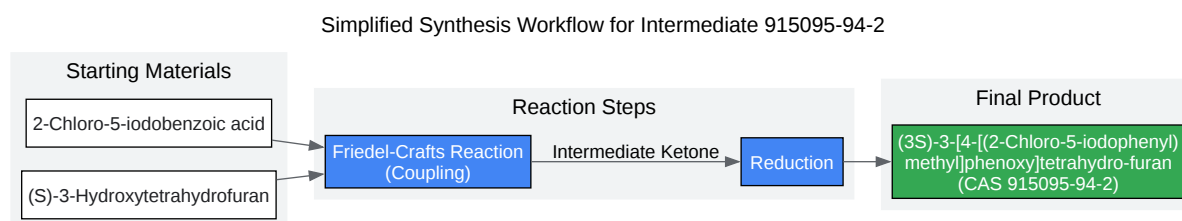
- **Instrumentation:** A digital melting point apparatus.

- Procedure: A small amount of the dry, powdered sample is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased.
- Analysis: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range is indicative of high purity.

Synthesis and Role in Drug Development

The intermediate 915095-94-2 is not an active pharmaceutical ingredient but a building block for the synthesis of Empagliflozin.[1][9][10] Its synthesis involves multiple steps, and its structure is designed to facilitate the subsequent formation of the final Empagliflozin molecule.

The following diagram illustrates a generalized synthetic workflow for obtaining the intermediate.



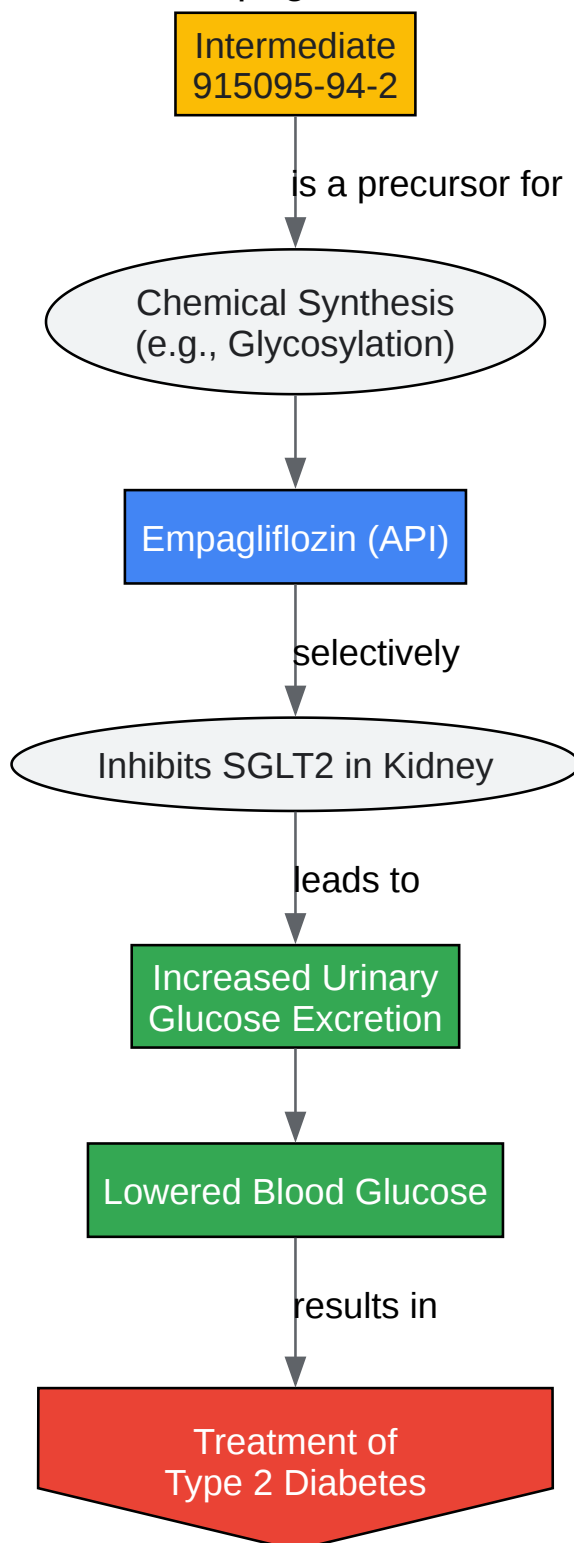
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Caption: Generalized workflow for the synthesis of Empagliflozin Intermediate 915095-94-2.

The primary role of this intermediate is to be further processed to create Empagliflozin. Empagliflozin functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys.[11][12] This inhibition reduces the reabsorption of glucose from the filtrate back into the blood, leading to increased urinary glucose excretion and consequently lowering blood glucose levels in patients with type 2 diabetes.[11]

The logical relationship from the intermediate to the final therapeutic action is depicted below.

Role of Intermediate in Empagliflozin's Mechanism of Action



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